3,5-Dichloro-1,2-benzothiazole chemical properties
3,5-Dichloro-1,2-benzothiazole chemical properties
An In-Depth Technical Guide to 3,5-Dichloro-1,2-benzothiazole & Its 1,1-Dioxide: Chemical Properties, Synthesis, and Applications in Drug Discovery
As a Senior Application Scientist, I have observed that the true utility of the benzisothiazole scaffold in modern drug discovery and agrochemistry lies not just in its base ring, but in its oxidized derivatives. While 3,5-dichloro-1,2-benzothiazole (CAS 19331-17-0) serves as a fundamental heterocyclic building block, its sulfone counterpart—3,5-dichloro-1,2-benzisothiazole 1,1-dioxide (CAS 15864-54-7) —is a highly reactive, electrophilic linchpin.
This whitepaper dissects the physicochemical properties, regioselective reactivity, and field-proven synthetic protocols of this critical scaffold, specifically focusing on its role in synthesizing Hypoxia-Inducible Factor 2α (HIF-2α) agonists and agricultural fungicides[1][2].
Structural Chemistry & Electronic Properties
The 1,2-benzothiazole core is a bicyclic system comprising a benzene ring fused to an isothiazole ring. The introduction of two chlorine atoms at the C-3 and C-5 positions creates a highly polarized molecule. However, the oxidation of the sulfur atom to a 1,1-dioxide fundamentally alters the electronic landscape of the molecule[3].
In the 1,1-dioxide form, the sulfonyl group ( −SO2− ) exerts a profound electron-withdrawing effect. This renders the C-3 position essentially an imidoyl chloride (a pseudo-acid chloride of saccharin). The C-5 chlorine, residing on the benzene ring, behaves as a standard aryl halide. This stark electronic disparity allows for completely orthogonal, regioselective functionalization.
Quantitative Data Summary
To guide solvent selection and purification strategies, the physicochemical properties of the base sulfide and the oxidized sulfone are compared below[4]:
| Property | 3,5-Dichloro-1,2-benzothiazole | 3,5-Dichloro-1,2-benzisothiazole 1,1-dioxide |
| CAS Number | 19331-17-0 | 15864-54-7 |
| Molecular Formula | C₇H₃Cl₂NS | C₇H₃Cl₂NO₂S |
| Molecular Weight | 204.08 g/mol | 236.08 g/mol |
| Oxidation State of Sulfur | S(II) - Sulfide | S(VI) - Sulfone |
| LogP (Octanol/Water) | ~3.5 | 2.3 |
| Topological Polar Surface Area | 41.3 Ų | 54.9 Ų |
| C-3 Reactivity | Moderate (Standard Heteroaryl) | Extremely High (Imidoyl Chloride) |
Mechanistic Pathways of Synthesis
The synthesis of 3,5-dichloro-1,2-benzisothiazole 1,1-dioxide requires a strategic sequence of catalytic oxidation and chlorodeoxygenation. Starting from 4-chloro-2-methylbenzenesulfonamide, the workflow is designed to maximize atom economy while safely managing highly reactive intermediates[1].
Causality in Reagent Selection:
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Catalytic Oxidation (CrO₃ / H₅IO₆): Instead of using stoichiometric, highly toxic potassium permanganate (KMnO₄), we utilize a catalytic amount of chromium(VI) oxide (CrO₃) with periodic acid (H₅IO₆) as the terminal oxidant. Periodic acid continuously reoxidizes the chromium species. This cleanly oxidizes the robust ortho-methyl group to a carboxylic acid without hydrolyzing the sensitive sulfonamide. The resulting intermediate spontaneously cyclizes to form 5-chlorosaccharin.
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Chlorodeoxygenation (PCl₅ / POCl₃): Phosphorus pentachloride (PCl₅) is used to convert the C-3 carbonyl oxygen of the saccharin intermediate into a gem-dichloride, which rapidly eliminates HCl to form the C=N double bond. Phosphorus oxychloride (POCl₃) acts as both a high-boiling solvent and a thermodynamic sink, driving the equilibrium forward by reacting with moisture and phosphine oxide byproducts.
Workflow for the synthesis of 3,5-dichloro-1,2-benzisothiazole 1,1-dioxide.
Biological & Agricultural Applications
HIF-2α Agonism and Renal Anemia
Derivatives synthesized from 3,5-dichloro-1,2-benzisothiazole 1,1-dioxide have emerged as potent agonists for Hypoxia-Inducible Factor 2α (HIF-2α)[1]. By displacing the C-3 chlorine with specific amine nucleophiles, researchers have developed compounds that stabilize HIF-2α, preventing its degradation by the von Hippel-Lindau (VHL) protein. This stabilization promotes the transcription of the Erythropoietin (EPO) gene, offering a breakthrough therapeutic strategy for chronic renal anemia[5].
Mechanism of HIF-2α stabilization and EPO production by benzisothiazole agonists.
Agricultural Fungicides
In agrochemistry, substituting the C-3 chlorine with alkynyloxy or allyloxy groups yields highly effective pesticides. These compounds demonstrate potent spore-cidal action against Piricularia oryzae (rice blast) and Xanthomonas oryzae (bacterial leaf blight) without exhibiting phytotoxicity to the rice plants[2].
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an in-process control (IPC) to verify the chemical state before proceeding.
Protocol A: Synthesis of 3,5-Dichloro-1,2-benzisothiazole 1,1-dioxide
Objective: Convert 4-chloro-2-methylbenzenesulfonamide to the target 1,1-dioxide.
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Oxidation: Suspend 4-chloro-2-methylbenzenesulfonamide (1.0 eq) in acetonitrile. Add a catalytic amount of CrO₃ (0.05 eq) followed by the slow, portion-wise addition of H₅IO₆ (2.5 eq) at 0°C.
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Causality Check: The reaction is highly exothermic. Maintaining 0°C prevents the over-oxidation of the sulfonamide nitrogen.
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Validation (IPC 1): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.2) should disappear, replaced by the 5-chlorosaccharin intermediate (Rf ~0.5).
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Workup: Quench with aqueous sodium bisulfite to destroy excess oxidant. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
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Chlorodeoxygenation: Dissolve the crude 5-chlorosaccharin in neat POCl₃ (10 volumes). Add PCl₅ (1.2 eq) carefully. Heat the mixture to reflux (approx. 105°C) for 15 hours[4].
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Validation (IPC 2): Aliquot a drop of the reaction mixture into ice water, extract with DCM, and check via GC-MS or LC-MS for the target mass (m/z 235/237).
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Isolation: Cool the mixture and pour it very slowly over crushed ice to quench the POCl₃. Filter the resulting precipitate, wash with cold water, and recrystallize from toluene to yield pure 3,5-dichloro-1,2-benzisothiazole 1,1-dioxide as colorless crystals[2].
Protocol B: Regioselective S_NAr Amination at C-3
Objective: Synthesize a HIF-2α agonist precursor by selectively displacing the C-3 chlorine.
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Reaction Setup: Dissolve 3,5-dichloro-1,2-benzisothiazole 1,1-dioxide (1.0 eq) in anhydrous chloroform or acetonitrile[4].
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Amine Addition: Add the primary amine (1.05 eq) dropwise at 0°C.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
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Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HCl generated during the substitution, preventing the protonation and subsequent deactivation of the nucleophilic amine.
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Validation (IPC 3): Stir at room temperature for 2 hours. TLC (DCM/MeOH 95:5) will show complete conversion. The C-5 chlorine remains untouched due to the lack of activating groups at the ortho/para positions on the benzene ring.
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Purification: Wash the organic layer with 1M HCl, then brine. Dry and concentrate to yield the C-3 aminated product.
References
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SAR study of 1,2-benzisothiazole dioxide compounds that agonize HIF-2 stabilization and EPO production. Bioorganic & Medicinal Chemistry, 2023. URL: [Link]
- Pesticide for controlling bacterial and fungal diseases of rice plant.US Patent 3629428A, United States Patent Office.
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3,5-dichloro-benzo[d]isothiazole 1,1-dioxide Chemical Properties & Reactions. Molaid Chemical Database. URL: [Link]
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Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024. URL: [Link]
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Discovery of a Potent and Orally Bioavailable Hypoxia-Inducible Factor 2α (HIF-2α) Agonist and Its Synergistic Therapy with Prolyl Hydroxylase Inhibitors for the Treatment of Renal Anemia. Journal of Medicinal Chemistry, 2021. URL: [Link]
Sources
- 1. SAR study of 1,2-benzisothiazole dioxide compounds that agonize HIF-2 stabilization and EPO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3629428A - Pesticide for controlling bacterial and fungal diseases of rice plant - Google Patents [patents.google.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. 3,5-dichloro-benzo[<i>d</i>]isothiazole 1,1-dioxide - CAS号 15864-54-7 - 摩熵化学 [molaid.com]
- 5. pubs.acs.org [pubs.acs.org]
